1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVGZVXQOWFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428733 | |
| Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857348-51-7 | |
| Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Furan-2-yl Moiety
Furan rings are key heterocyclic components widely used in pharmaceutical and organic chemistry. The preparation of furan-2-yl derivatives typically follows several well-established synthetic routes:
From Furfural or Mucic Acid: Furfural, a common furan derivative, can be isolated from biomass or synthesized via distillation of mucic acid, which upon heating forms furoic acid that is decarboxylated to furan.
Dehydration of 1,4-Diketones or Dialdehydes: Furan derivatives can be synthesized by dehydrating 1,4-diketones or dialdehydes using dehydrating agents such as phosphorus pentoxide or sulfuric acid.
Feist-Benary Synthesis: This classical method involves condensation of α-chloro ketones with β-keto esters in the presence of pyridine, yielding substituted furans.
Catalytic Methods: Transition metal catalysis (e.g., Au(I), Pd, Cu) enables hydroamination, iodocyclization, and cross-coupling reactions to form substituted furans with high regioselectivity.
Other Synthetic Routes: Reactions involving propargyl alcohols and terminal alkynes can produce poly-substituted furans via 1,4-diyne intermediates.
These methods provide versatile access to the furan-2-yl group, which is crucial for constructing the target compound.
Construction of the 1,2-Oxazole (Isoxazole) Ring
The 1,2-oxazole ring (isoxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its synthesis generally involves:
Cyclization of β-Keto Hydroxylamines: A common approach is the cyclization of β-keto hydroxylamine derivatives, which undergo intramolecular condensation to form the isoxazole ring.
1,3-Dipolar Cycloaddition: Nitrile oxides can undergo 1,3-dipolar cycloaddition with alkynes or alkenes to yield isoxazoles.
Oxidative Cyclization: Some methods employ oxidative cyclization of appropriate precursors to form the isoxazole ring.
While specific literature on the exact preparation of the 5-(furan-2-yl)-1,2-oxazol-3-yl intermediate is limited, these general strategies are widely accepted for isoxazole synthesis and can be adapted to incorporate a furan substituent at the 5-position.
Coupling of Furan and Isoxazole Units
The key step in preparing 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is the formation of the bond between the furan ring and the isoxazole ring at the 5-position of the latter. This can be achieved by:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) allow coupling of halogenated isoxazole derivatives with furan boronic acids or stannanes.
Direct Cyclization: In some synthetic routes, the furan substituent is introduced prior to cyclization of the isoxazole ring, incorporating the furan moiety during ring formation.
Nucleophilic Substitution: Where applicable, nucleophilic substitution on activated isoxazole precursors can introduce the furan substituent.
The final structural feature is the N-methylmethanamine group attached to the 3-position of the isoxazole ring. Its introduction typically involves:
Alkylation of Amines: Starting from a primary amine, N-methylation can be done using methylating agents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide under basic conditions.
Reductive Amination: Reaction of an aldehyde or ketone intermediate with methylamine followed by reduction can yield the N-methylmethanamine substituent.
Amide or Amine Coupling: If the isoxazole ring bears a suitable leaving group or reactive site, nucleophilic substitution with N-methylmethanamine can be performed.
Summary Table of Preparation Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of furan-2-yl intermediate | Furfural distillation, Feist-Benary synthesis, catalytic methods | Provides furan core |
| 2 | Formation of 1,2-oxazole ring | Cyclization of β-keto hydroxylamines, 1,3-dipolar cycloaddition | Isoxazole ring construction |
| 3 | Coupling furan and isoxazole | Pd-catalyzed cross-coupling, nucleophilic substitution | Forms 5-(furan-2-yl) substitution on isoxazole |
| 4 | Introduction of N-methylmethanamine | Reductive amination, alkylation | Attaches N-methylmethanamine side chain |
| 5 | Purification and characterization | Chromatography, crystallization, spectroscopy | Ensures compound purity and identity |
Research Findings and Optimization Notes
The furan ring is sensitive to acidic and oxidative conditions; hence, mild reaction conditions are preferred during coupling and functionalization to preserve the furan moiety.
Isoxazole ring formation typically requires controlled temperature and pH to avoid ring opening or side reactions.
N-Methylation reactions must be carefully controlled to avoid over-alkylation or quaternization of the amine.
Transition metal catalysis (Pd, Au, Cu) has been shown to enhance yields and regioselectivity in the synthesis of furan and isoxazole derivatives.
Purification by high-performance liquid chromatography (HPLC) and structural confirmation by NMR, IR, and mass spectrometry are standard to confirm the structure of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine exhibit antimicrobial properties. A study demonstrated that derivatives of oxazoles possess significant activity against various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Potential
The furan and oxazole moieties are known for their role in anticancer drug development. A case study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Polymer Coatings
The compound has been explored for its application in polymer coatings due to its ability to enhance the stability and durability of materials. The incorporation of oxazole derivatives in polymer matrices has shown improved resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by up to 70% at a concentration of 25 µM after 48 hours of treatment. This suggests its potential as a lead compound for further anticancer drug development.
Mechanism of Action
The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The methylamine group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine
- Molecular Formula : C₈H₉N₂O₂ (free base); hydrochloride form reported as C₉H₈N₂O₅·HCl (MW 224.17 g/mol, though discrepancies exist) .
- Key Difference : Lacks the N-methyl group on the methanamine substituent.
1-[5-(4-Fluorophenyl)furan-2-yl]-N-methylmethanamine
- Molecular Formula : Reported as C₆H₈F₃N₃ (MW 179.07 g/mol), though structural inconsistencies suggest possible data errors .
- Key Difference : Replaces the isoxazole core with a furan substituted at position 5 by a 4-fluorophenyl group.
- Impact : The fluorophenyl group introduces electron-withdrawing effects, which could influence electronic properties and binding interactions in biological systems.
1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]cyclopropane-1-carboxamide
- Molecular Formula : C₁₇H₁₈N₄O₃ (MW 326.35 g/mol) .
- Key Difference : Adds a cyclopropane-carboxamide linker and an imidazole-propyl group.
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₉H₁₁N₂O₂ | 179.19 | Isoxazole, Furan, N-methyl |
| [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine | C₈H₉N₂O₂ | 165.17 (free base) | Isoxazole, Furan, Primary amine |
| 1-[5-(4-Fluorophenyl)furan-2-yl]-N-methylmethanamine | C₆H₈F₃N₃ (?) | 179.07 | Furan, Fluorophenyl, N-methyl |
| 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[3-(imidazol-1-yl)propyl]cyclopropane-carboxamide | C₁₇H₁₈N₄O₃ | 326.35 | Isoxazole, Furan, Imidazole, Carboxamide |
| 1-(5-Fluoro-2-thienyl)-N-[(1-phenylpyrazol-5-yl)methyl]methanamine | C₁₅H₁₅ClFN₃S | 323.81 | Thiophene, Pyrazole, N-methyl |
Notes:
Biological Activity
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is a compound that features a furan ring and an oxazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structural representation can be summarized as follows:
- SMILES : CNCC1=NOC(=C1)C2=CC=CO2
- InChIKey : CQBVGZVXQOWFHV-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.08151 | 134.6 |
| [M+Na]+ | 201.06345 | 147.1 |
| [M+NH4]+ | 196.10805 | 142.8 |
| [M+K]+ | 217.03739 | 145.7 |
| [M-H]- | 177.06695 | 140.2 |
Biological Activity Overview
The biological activity of compounds featuring furan and oxazole rings has been extensively studied, highlighting their potential in various therapeutic applications.
Anticancer Activity
Furan and oxazole derivatives have shown significant anticancer properties in multiple studies:
- Mechanisms of Action : The presence of the furan and oxazole rings enhances the interaction with biological targets, leading to apoptosis in cancer cells.
- Case Studies :
- Comparative Analysis :
Antimicrobial Activity
Research indicates that derivatives of furan and oxazole possess antibacterial properties:
- In Vitro Studies :
-
Mechanism :
- The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
Toxicological Profile
The compound has been classified with some toxicity warnings, including:
Q & A
Q. Table 1. Structural Analogues and Bioactivity Trends
| Compound Modification | Observed Bioactivity Change | Key Reference |
|---|---|---|
| Furan → Phenyl substitution | ↓ Antimicrobial, ↑ Anti-inflammatory | |
| Oxazole N-methylation | Improved metabolic stability | |
| Addition of electron-withdrawing groups (e.g., -CF₃) | Enhanced enzyme inhibition |
Q. Table 2. Analytical Techniques for Reaction Monitoring
| Technique | Application | Sensitivity Range |
|---|---|---|
| TLC | Preliminary purity assessment | ~1–10 µg |
| HPLC-UV | Quantification of reaction intermediates | 0.1–100 µg/mL |
| LC-MS | Structural confirmation of byproducts | 0.01–1 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
